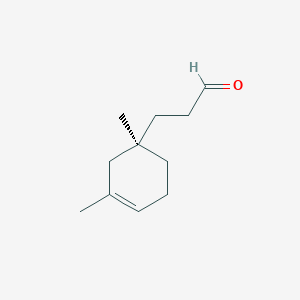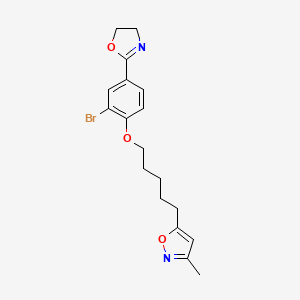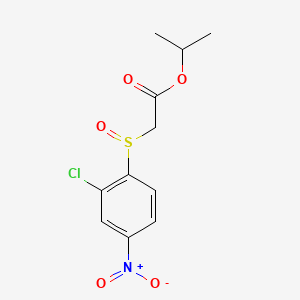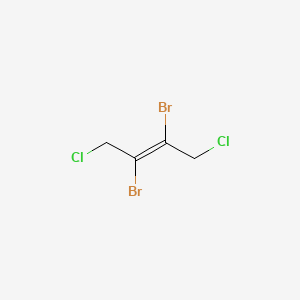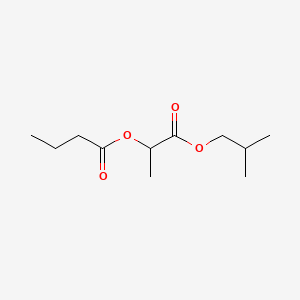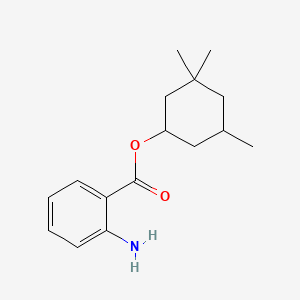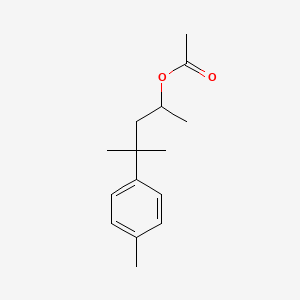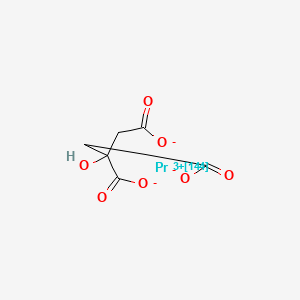
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a sulphonatopropyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of 2,6-dimethylpyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropropanesulfonic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids, reduced sulfur compounds.
Substitution Products: Various substituted pyridinium derivatives.
Scientific Research Applications
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonatopropyl group can enhance the compound’s solubility and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the sulphonatopropyl group, making it less soluble and less reactive in certain contexts.
1-(3-Sulphonatopropyl)pyridinium: Lacks the methyl groups at positions 2 and 6, affecting its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the methyl groups and the sulphonatopropyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
93803-26-0 |
|---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-(2,6-dimethylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-9-5-3-6-10(2)11(9)7-4-8-15(12,13)14/h3,5-6H,4,7-8H2,1-2H3 |
InChI Key |
SZXKBAYUORLNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




